2-Hexyloxy-6-hydroxymethyl-tetrahydro-pyran-3,5-diol
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Overview
Description
2-Hexyloxy-6-Hydroxymethyl-Tetrahydro-Pyran-3,5-Diol is an organic compound belonging to the class of hexoses, which are monosaccharides containing six carbon atoms. This compound is characterized by its unique structure, which includes a tetrahydropyran ring substituted with hexyloxy and hydroxymethyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyloxy-6-Hydroxymethyl-Tetrahydro-Pyran-3,5-Diol typically involves the reaction of a suitable hexose derivative with a hexyloxy group under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hexyloxy-6-Hydroxymethyl-Tetrahydro-Pyran-3,5-Diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hexyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohol derivatives .
Scientific Research Applications
2-Hexyloxy-6-Hydroxymethyl-Tetrahydro-Pyran-3,5-Diol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Hexyloxy-6-Hydroxymethyl-Tetrahydro-Pyran-3,5-Diol involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to modulation of biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Hexyloxy-6-Hydroxymethyl-Tetrahydro-Pyran-3,4,5-Triol: Similar structure but with an additional hydroxyl group.
4-Amino-2-Hexyloxy-6-Hydroxymethyl-Tetrahydro-Pyran-3,5-Diol: Contains an amino group instead of a hydroxyl group
Uniqueness
2-Hexyloxy-6-Hydroxymethyl-Tetrahydro-Pyran-3,5-Diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
Molecular Formula |
C12H24O5 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(2R,3R,5R,6R)-2-hexoxy-6-(hydroxymethyl)oxane-3,5-diol |
InChI |
InChI=1S/C12H24O5/c1-2-3-4-5-6-16-12-10(15)7-9(14)11(8-13)17-12/h9-15H,2-8H2,1H3/t9-,10-,11-,12-/m1/s1 |
InChI Key |
TXGXIVBQPNUSRY-DDHJBXDOSA-N |
Isomeric SMILES |
CCCCCCO[C@H]1[C@@H](C[C@H]([C@H](O1)CO)O)O |
Canonical SMILES |
CCCCCCOC1C(CC(C(O1)CO)O)O |
Origin of Product |
United States |
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